

Application Notes and Protocols for Substituted Methoxy-Nitroanilines as Pharmaceutical Building Blocks

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Compound of Interest

Compound Name: **5-Methoxy-2-methyl-4-nitroaniline**

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Introduction

Substituted nitroanilines are versatile chemical intermediates integral to the synthesis of a wide array of pharmaceutical compounds. Their unique combination of functional groups—an amine, a nitro group, and various ring substituents—allows for diverse chemical transformations, making them valuable starting materials in medicinal chemistry. This document provides detailed application notes and experimental protocols for two key building blocks: 4-Fluoro-2-methoxy-5-nitroaniline and 4-Methoxy-2-nitroaniline.

While the specific compound **5-Methoxy-2-methyl-4-nitroaniline** has limited documented applications in pharmaceutical synthesis in publicly available literature, the structurally similar compounds detailed herein serve as excellent exemplars of how this class of molecules is utilized in the development of commercially significant drugs. The protocols and data provided are based on established synthetic routes to major pharmaceuticals and are intended to guide researchers in adapting these methods for their own novel drug discovery programs.

4-Fluoro-2-methoxy-5-nitroaniline: A Key Intermediate for Osimertinib

Application: 4-Fluoro-2-methoxy-5-nitroaniline is a critical building block in the synthesis of Osimertinib (marketed as Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[\[1\]](#)[\[2\]](#) The aniline moiety and the nitro group serve as reactive handles for the construction of the complex quinazoline core of the final drug molecule.

Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline can be achieved through the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, followed by deprotection.[\[1\]](#)

Experimental Protocol:

Step A: Acetylation of 4-fluoro-2-methoxyaniline

- To a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to 90°C and stir for 3-5 hours.
- Cool the mixture and pour it into water to precipitate the product.
- Filter the solid, wash with water, and dry to yield N-(4-fluoro-2-methoxyphenyl)acetamide.

Step B: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

- Dissolve N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0°C.
- Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature between 0-5°C.
- Stir the reaction mixture at 0°C for 1-2 hours.
- Carefully pour the reaction mixture into chilled water to precipitate the product.
- Filter the solid, wash with water, and dry to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Step C: Deprotection to 4-fluoro-2-methoxy-5-nitroaniline

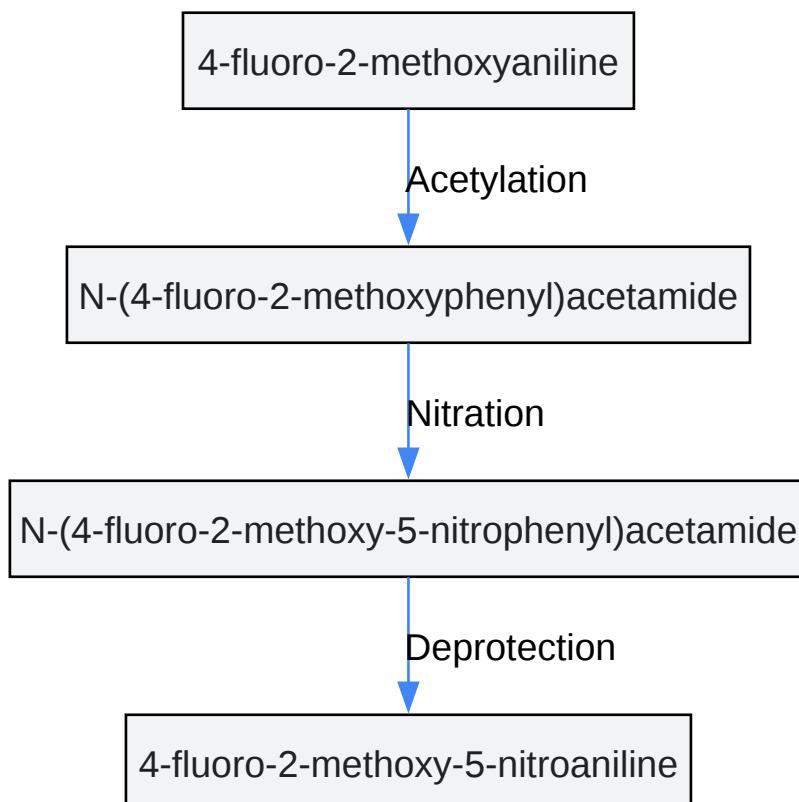
- Suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (1.0 eq) in a mixture of methanol and hydrochloric acid.
- Heat the mixture to reflux and stir for 3-5 hours.
- Distill off the solvent under reduced pressure.
- Adjust the pH of the residue to 9.0 with a sodium hydroxide solution.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 4-fluoro-2-methoxy-5-nitroaniline.

Quantitative Data for Synthesis of 4-fluoro-2-methoxy-5-nitroaniline Intermediate:

Step	Reactant	Product	Reagents	Yield	Purity (HPLC)
A	4-fluoro-2-methoxyaniline	N-(4-fluoro-2-methoxyphenyl)acetamide	Acetic anhydride, Acetic acid	~98%	>99%
B	N-(4-fluoro-2-methoxyphenyl)acetamide	N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide	Fuming nitric acid, Sulfuric acid	~78%	>99%
C	N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide	4-fluoro-2-methoxy-5-nitroaniline	Methanol, Hydrochloric acid	High	>99%

Note: Yields are approximate and may vary based on reaction scale and conditions.

Logical Workflow for the Synthesis of 4-fluoro-2-methoxy-5-nitroaniline

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Caption: Synthetic pathway to 4-fluoro-2-methoxy-5-nitroaniline.

4-Methoxy-2-nitroaniline: A Key Intermediate for Omeprazole

Application: 4-Methoxy-2-nitroaniline is a crucial intermediate in the industrial synthesis of Omeprazole, a proton pump inhibitor used to treat acid reflux and ulcers.^[3] The strategic placement of the methoxy, nitro, and amino groups on the aniline ring is essential for the subsequent construction of the benzimidazole core of omeprazole.

Synthesis of 4-Methoxy-2-nitroaniline via Continuous Flow Reactor

A modern and efficient method for the synthesis of 4-methoxy-2-nitroaniline utilizes a continuous flow reactor system, which offers improved safety, efficiency, and scalability compared to traditional batch processes.^[3]

Experimental Protocol (Conceptual Flow Synthesis):

Step 1: Acetylation

- A solution of 4-methoxyaniline in a suitable solvent (e.g., acetic acid) and acetic anhydride are continuously pumped into a microreactor (Reactor I).
- The reaction is carried out at a controlled temperature and residence time to achieve complete acetylation, yielding a solution of 4-methoxyacetanilide.

Step 2: Nitration

- The output stream from Reactor I, containing 4-methoxyacetanilide, is mixed with a nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) in a second microreactor (Reactor II).
- The nitration reaction is performed under controlled temperature and residence time to selectively produce 4-methoxy-2-nitroacetanilide.

Step 3: Hydrolysis (Deprotection)

- The output from Reactor II is then mixed with a hydrolyzing agent (e.g., aqueous sodium hydroxide) in a third microreactor (Reactor III).
- The hydrolysis is carried out at an elevated temperature to remove the acetyl group, yielding 4-methoxy-2-nitroaniline.

Step 4: Work-up

- The final reaction mixture is collected, and the product is isolated through filtration and purified by recrystallization.

Quantitative Data for Continuous Flow Synthesis of 4-methoxy-2-nitroaniline:

Step	Starting Material	Product	Key Parameters	Overall Yield	Purity (HPLC)
1-3	4-methoxyaniline	4-methoxy-2-nitroaniline	Controlled temperature, residence time	~85%	>99%

Note: This data is based on a patented continuous flow process and serves as a representative example.[\[3\]](#)

Experimental Workflow for Continuous Flow Synthesis



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Caption: Continuous flow synthesis of 4-methoxy-2-nitroaniline.

General Reactions and Potential Applications

The functional groups on **5-methoxy-2-methyl-4-nitroaniline** suggest several potential synthetic transformations relevant to pharmaceutical chemistry:

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a diamino-substituted benzene ring. This is a common strategy for creating scaffolds for various heterocyclic ring systems.
- Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of other leaving groups on the ring.

- **Diazotization of the Amino Group:** The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions.
- **Amide or Sulfonamide Formation:** The aniline nitrogen can be acylated or sulfonylated to introduce diverse side chains, which can be crucial for modulating the biological activity and pharmacokinetic properties of a drug candidate.

The interplay of these reactive sites makes substituted nitroanilines, including the titular **5-methoxy-2-methyl-4-nitroaniline**, valuable and versatile building blocks in the design and synthesis of novel therapeutic agents. Researchers are encouraged to explore these transformations in their efforts to develop new pharmaceuticals.

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